3-Amino-5-hydroxybenzoic acid

Catalog No.
S578940
CAS No.
76045-71-1
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-hydroxybenzoic acid

CAS Number

76045-71-1

Product Name

3-Amino-5-hydroxybenzoic acid

IUPAC Name

3-amino-5-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)

InChI Key

QPEJHSFTZVMSJH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)O)C(=O)O

Synonyms

3-AHBA, 3-amino-5-hydroxybenzoic acid

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)O

Biosynthetic Precursor

3-Amino-5-hydroxybenzoic acid (AHBA) is a well-studied molecule in scientific research, particularly in the field of biochemistry. It serves as a biosynthetic precursor for the mC7N unit found in various ansamycin antibiotics. These antibiotics are known for their antitumor properties.

  • Source: 3-Amino-5-hydroxybenzoic Acid (AHBA):

Examples of AHBA-derived antibiotics include:

  • Ansatrienin A
  • Geldanamycin
  • Mitomycin C

These antibiotics work by inhibiting the heat shock protein 90 (HSP90) pathway, which is essential for the survival of cancer cells.

  • Source: The Role of HSP90 in Ansamycin Antibiotic Action: )

Research on AHBA's role in the biosynthesis of these antibiotics continues to improve our understanding of their production and potential therapeutic applications.

Additional areas of research:

  • AHBA is also being investigated for its potential antimicrobial and antifungal properties.
  • Researchers are exploring the use of AHBA in the development of novel antibiotics with improved efficacy and reduced side effects.

3-Amino-5-hydroxybenzoic acid, also known as 3-amino-5-hydroxybenzoate, is a chemical compound with the molecular formula C₇H₇NO₃. It is characterized by an amino group and a hydroxyl group attached to a benzoic acid structure. This compound is a significant biosynthetic precursor for various natural products, particularly antibiotics such as ansamycins and mitomycins. Its role in the aminoshikimate pathway highlights its importance in microbial metabolism and antibiotic synthesis .

AHBA itself does not possess any known direct biological activity. Its importance lies in its role as a precursor molecule in the biosynthesis of various antibiotics. The specific mechanisms of action of these antibiotics vary depending on the specific compound, but generally involve targeting critical cellular processes in bacteria or cancer cells [, ].

The chemical reactivity of 3-amino-5-hydroxybenzoic acid involves several key transformations:

  • Aromatization: The compound can undergo aromatization reactions, which are crucial in the biosynthesis of ansamycin antibiotics. This process involves the conversion of specific precursors into the aromatic structure of 3-amino-5-hydroxybenzoic acid.
  • Transamination: The enzyme 3-amino-5-hydroxybenzoic acid synthase catalyzes transamination reactions, facilitating the conversion of substrates into amino acids .
  • Hydrolysis: Under certain conditions, hydrolysis can occur, leading to the formation of simpler compounds or derivatives .

3-Amino-5-hydroxybenzoic acid exhibits notable biological activities, primarily due to its role as a precursor in antibiotic biosynthesis. It is involved in the production of:

  • Ansamycin Antibiotics: These include rifamycins, which are effective against bacterial infections by inhibiting RNA synthesis.
  • Mitomycin Antibiotics: Known for their antitumor properties, these antibiotics are used in cancer treatment .

Additionally, research indicates that derivatives of 3-amino-5-hydroxybenzoic acid may possess antioxidant properties and potential neuroprotective effects .

The synthesis of 3-amino-5-hydroxybenzoic acid can be achieved through several methods:

  • Biosynthesis: The primary method involves the aminoshikimate pathway in microorganisms, where various enzymes catalyze the conversion of shikimic acid derivatives into 3-amino-5-hydroxybenzoic acid .
  • Chemical Synthesis: Laboratory methods include:
    • Starting from salicylic acid and introducing an amino group via amination.
    • Hydrolysis of suitable esters or nitriles to yield the desired compound .

3-Amino-5-hydroxybenzoic acid has various applications:

  • Pharmaceuticals: It serves as a critical intermediate in synthesizing antibiotics and other pharmaceutical compounds.
  • Research: Used in studies focusing on microbial biosynthesis and enzyme mechanisms.
  • Biotechnology: Its derivatives are explored for potential uses in drug development and therapeutic applications .

Interaction studies involving 3-amino-5-hydroxybenzoic acid primarily focus on its role in enzyme activity and its interactions with other biochemical pathways. Key findings include:

  • Enzyme Interactions: The compound interacts with specific enzymes like 3-amino-5-hydroxybenzoic acid synthase, which plays a vital role in its biosynthetic pathway. Mutations in this enzyme significantly affect the production of antibiotics derived from 3-amino-5-hydroxybenzoic acid .
  • Biochemical Pathways: It is involved in complex interactions within metabolic pathways that lead to antibiotic production, highlighting its significance in microbial ecology and pharmacology .

Several compounds share structural similarities with 3-amino-5-hydroxybenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Salicylic AcidHydroxyl group on benzenePrecursor for aspirin; anti-inflammatory properties
Benzoic AcidCarboxylic acid groupUsed as a food preservative; less bioactive
4-Amino-2-hydroxybenzoic AcidAmino and hydroxyl groups on benzenePotential use as an analgesic
2-Aminobenzoic AcidAmino group on ortho positionKnown for its role in dye synthesis

The uniqueness of 3-amino-5-hydroxybenzoic acid lies in its specific role as a precursor for ansamycin antibiotics, differentiating it from other similar compounds that may not have such potent biological activities or applications .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.042593085 g/mol

Monoisotopic Mass

153.042593085 g/mol

Heavy Atom Count

11

UNII

UJU6MLE7KP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

76045-71-1

Wikipedia

3-amino-5-hydroxybenzoic acid

Dates

Modify: 2023-08-15
Íñiguez-Martínez A; Cardoso-Martínez F; de la Rosa J; Cueto M; Díaz-Marrero A; Darias J; Becerril-Espinosa A; Plata-Rosas L; Soria-Mercado I; Compounds isolated from Salinispora arenicola of the Gulf of California, México, Revista de biología marina y oceanografía, 511, 161-170. DOI:10.4067/s0718-19572016000100015

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